1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a hexene derivative with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in polar solvents.
Addition Reactions: Electrophiles like bromine or nucleophiles like water in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Addition Reactions: Formation of dihalo or dihydro derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexene: Lacks the iodine atom, resulting in different reactivity and applications.
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-bromo-1-hexene: Contains a bromine atom instead of iodine, leading to variations in chemical behavior.
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-chloro-1-hexene:
Uniqueness
The presence of the iodine atom in 1H,2H-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodohex-1-ene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZYWPCOFAVSE-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344962 |
Source
|
Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126681-21-8 |
Source
|
Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.